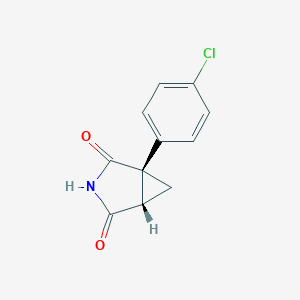
Cyproximide
Katalognummer B092837
Molekulargewicht: 221.64 g/mol
InChI-Schlüssel: YYGANUVABKDFDW-KCJUWKMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04131611
Procedure details


To a stirred solution f 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 2.2 g of 1-(p-chlorophenyl)-1,2-cyclopropanedicarboximide in 100 ml of benzene over a 30 minute period at room temperature under nitrogen atmosphere. The reaction vessel is warmed slightly to maintain solution. The clear yellow solution is then heated to reflux under nitrogen atmosphere for one hour. The solution is cooled and the excess reagent decomposed with 5N sodium hydroxide. Water is added to the mixture and the benzene phase is separated. The aqueous phase is extracted with ether and the ether extracts are combined with the benzene phase and dried over magnesium sulfate. This organic phase is evaporated under reduced pressure to give a viscous liquid, which crystallizes to a tacky off-white solid consisting of the racemic base 1-(p-chlorophenyl)-3-azabicyclo[3.1.0]hexane. This solid is dissolved in ethanol, acidified with ethanolic hydrogen chloride, and ether is added producing off-white crystals of the hydrochloride. This is recrystallized from ethanol giving off-white crystals, mp 215°-217° C.
[Compound]
Name
solution f
Quantity
30 mL
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
2.2 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[CH2:15]1[C:17]2([C:23]3[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=3)[C:18]([NH:20][C:21](=O)[CH:16]12)=O.[OH-].[Na+].O>C1C=CC=CC=1>[ClH:29].[Cl:29][C:26]1[CH:25]=[CH:24][C:23]([C:17]23[CH2:15][CH:16]2[CH2:21][NH:20][CH2:18]3)=[CH:28][CH:27]=1 |f:0.1.2.3,5.6,9.10|
|
Inputs


Step One
[Compound]
|
Name
|
solution f
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction vessel is warmed slightly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The clear yellow solution is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen atmosphere for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the benzene phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This organic phase is evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a viscous liquid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallizes to a tacky off-white solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This solid is dissolved in ethanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C12CNCC2C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
